4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride

Übersicht

Beschreibung

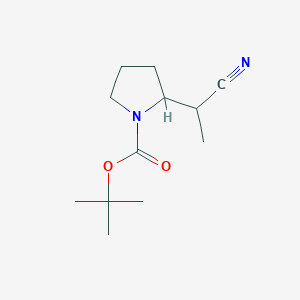

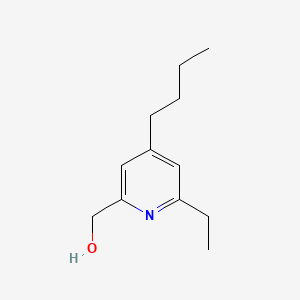

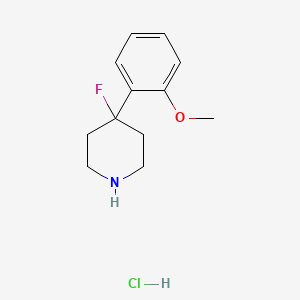

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a chemical compound with the linear formula C12H17O2N1Cl1F1 . It is available for purchase from various suppliers .

Molecular Structure Analysis

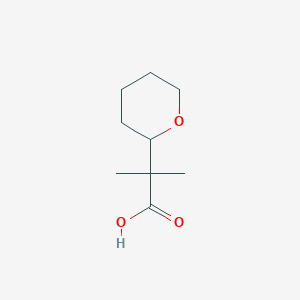

The molecular structure of this compound can be represented by the SMILES stringFC1=CC=C (OC2CCNCC2)C (OC)=C1.Cl . The InChI key is CYWPFYUOHTUSOZ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 227.73 . The empirical formula is C12H18ClNO .Wissenschaftliche Forschungsanwendungen

Radiotracer Development for CB1 Cannabinoid Receptors

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the application of fluorinated piperidine derivatives as potential radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). This research highlights the feasibility of using nucleophilic [18F]fluorination for creating radiolabeled compounds, opening avenues for in vivo imaging of neurological receptors (Katoch-Rouse & Horti, 2003).

GABAergic Neurotransmission Visualization

Another application is in the development of an 18F-fluorine labeled GABA transporter ligand for the GABA-transporter subtype GAT-3. This compound may allow the in vivo visualization of GABAergic neurotransmission, which is crucial for understanding disorders related to the dysfunction of GABAergic neurotransmission, such as epilepsy and Parkinson's disease. The synthesis process and preliminary biodistribution kinetics highlight the compound's potential in neurological research (Schirrmacher et al., 2001).

Anti-Leukemia Activity

The synthesis and evaluation of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, including variants with a 4-fluorophenyl group, have shown potential bioactivity against leukemia. The structure and anti-tumor activity of these compounds were explored, revealing their capability to inhibit the growth of K562 cells, suggesting a promising direction for anti-leukemia drug development (Yang et al., 2009).

Serotonin Receptor Imaging in Alzheimer's Disease

Fluorinated piperidine derivatives have been utilized as selective molecular imaging probes for serotonin 1A (5-HT1A) receptors, aiding in the quantification of receptor densities in Alzheimer's disease patients. This approach using PET imaging offers insights into the progression of neurological conditions and the impact of serotonin receptors on cognitive functions (Kepe et al., 2006).

Corrosion Inhibition Studies

Research into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron showcases another scientific application. Quantum chemical calculations and molecular dynamics simulations have been performed to understand the interaction of these compounds with metal surfaces, providing valuable information for the development of corrosion inhibitors (Kaya et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoro-4-(2-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-15-11-5-3-2-4-10(11)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUYMYWWOFRKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCNCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)